molecular formula C23H35N3O2S B11677723 2-{[2-(diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenylpyrimidin-4(3H)-one

2-{[2-(diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenylpyrimidin-4(3H)-one

Cat. No.: B11677723
M. Wt: 417.6 g/mol
InChI Key: IVHNULTYYYWAPC-UHFFFAOYSA-N
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Description

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a diethylaminoethyl group, a sulfanyl group, a heptyl chain, a hydroxy group, and a phenyl group attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the diethylaminoethyl group: This step involves the alkylation of the dihydropyrimidinone core with diethylaminoethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Addition of the heptyl chain: This can be achieved through a Friedel-Crafts alkylation reaction using heptyl chloride and a Lewis acid catalyst.

    Hydroxylation: The hydroxy group can be introduced through a selective oxidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The dihydropyrimidinone core can be reduced to form a tetrahydropyrimidinone derivative.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydropyrimidinone derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

  • **2-{[2-(Diethylamino)ethyl]sulfanyl}-4,6-dimethylnicotinonitrile
  • **N-(2-{[2-(Diethylamino)ethyl]sulfanyl}phenyl)benzamide hydrochloride

Comparison:

    Structural Differences: The presence of different functional groups and substituents in similar compounds can lead to variations in their chemical and biological properties.

    Uniqueness: 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which may confer distinct reactivity and bioactivity compared to similar compounds.

Properties

Molecular Formula

C23H35N3O2S

Molecular Weight

417.6 g/mol

IUPAC Name

2-[2-(diethylamino)ethylsulfanyl]-5-heptyl-6-hydroxy-3-phenylpyrimidin-4-one

InChI

InChI=1S/C23H35N3O2S/c1-4-7-8-9-13-16-20-21(27)24-23(29-18-17-25(5-2)6-3)26(22(20)28)19-14-11-10-12-15-19/h10-12,14-15,27H,4-9,13,16-18H2,1-3H3

InChI Key

IVHNULTYYYWAPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN(CC)CC)O

Origin of Product

United States

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